d-17-Oxosparteine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29882-72-2 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one |
InChI |
InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12-,13-,14-/m1/s1 |
InChI Key |
YQMWQSMYVPLYDI-AAVRWANBSA-N |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@H]([C@H]2C1)C(=O)N4[C@@H]3CCCC4 |
Canonical SMILES |
C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms of D 17 Oxosparteine
Precursor Incorporation and Early Stage Transformations (e.g., L-Lysine to Cadaverine)
The biosynthesis of all quinolizidine (B1214090) alkaloids (QAs), including d-17-oxosparteine, begins with the amino acid L-lysine. nih.gov The foundational step is the decarboxylation of L-lysine to produce the diamine cadaverine (B124047). nih.gov This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC), which is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP). nih.gov
Feeding studies using isotopically labeled precursors have been fundamental in establishing this pathway. Research has demonstrated that the entire C15N2 skeleton of sparteine-like alkaloids is derived from three molecules of L-lysine, which are first converted to cadaverine. rsc.org The conversion of L-lysine to cadaverine is considered the first committed step in the biosynthesis of these alkaloids. rsc.org
| Precursor/Intermediate | Enzyme | Product |
|---|---|---|
| L-Lysine | Lysine Decarboxylase (LDC) | Cadaverine |
Role of 17-Oxosparteine (B1663948) Synthase in Quinolizidine Alkaloid Biosynthesis
A key enzyme implicated in the formation of the tetracyclic structure is 17-oxosparteine synthase. This enzyme is considered central to the biosynthesis of quinolizidine alkaloids. Early models proposed that 17-oxosparteine synthase catalyzes the direct conversion of three cadaverine molecules into 17-oxosparteine. rsc.org The activity of 17-oxosparteine synthase has been detected specifically in the leaves of QA-producing plants, such as Lupinus polyphyllus, indicating that the primary site of alkaloid synthesis is in the foliar tissues.
Proposed Mechanisms for the Formation of the Quinolizidine Skeleton and 17-Oxosparteine
Following the initial formation of cadaverine, the biosynthesis proceeds through several proposed steps to form the tetracyclic quinolizidine skeleton.
Oxidative Deamination : Cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO), to yield 5-aminopentanal (B1222117). nih.gov
Cyclization : 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. mdpi.com This molecule serves as a crucial C5N building block for the alkaloid skeleton. nih.gov
Formation of 17-Oxosparteine : An early biosynthetic hypothesis, based on in vitro activities from plant extracts, suggested that the enzyme 17-oxosparteine synthase directly converts cadaverine into 17-oxosparteine. rsc.org This model proposed that three molecules of cadaverine are condensed by the synthase to form the final tetracyclic product.
While this direct enzymatic conversion was a prominent theory, further research has introduced complexities and debates regarding the precise sequence and intermediates involved.
Intermediacy Debates: 17-Oxosparteine as a Common Intermediate in Sparteine-like Quinolizidine Alkaloid Synthesis
A significant debate in the study of quinolizidine alkaloid biosynthesis revolves around the role of 17-oxosparteine. The model proposing 17-oxosparteine synthase activity suggested that 17-oxosparteine could serve as a common intermediate for all other sparteine-like alkaloids, including (-)-sparteine (B7772259) and (+)-lupanine. rsc.org
However, this hypothesis was challenged by subsequent feeding studies. Experiments using deuterium-labeled cadaverine demonstrated that the deuterium (B1214612) atoms were retained at the C17 position in both (-)-sparteine and (+)-lupanine. rsc.org This finding is critical because 17-oxosparteine has a carbonyl group (C=O) at the C17 position and therefore possesses no hydrogen atoms at this site. If 17-oxosparteine were an intermediate that was subsequently reduced to form sparteine (B1682161) or lupanine (B156748), the deuterium label at C17 would have been lost. The retention of the label effectively ruled out 17-oxosparteine as a mandatory common intermediate for these other major quinolizidine alkaloids. rsc.org
| Hypothesis | Supporting Evidence | Contradictory Evidence |
|---|---|---|
| 17-Oxosparteine is a common intermediate. | In vitro activity of 17-oxosparteine synthase detected in plant extracts. rsc.org | Deuterium from labeled cadaverine is retained at C17 of (-)-sparteine and (+)-lupanine. rsc.org |
Degradation Pathways Involving 17-Oxosparteine (e.g., Sparteine Degradation)
While the primary focus has been on the biosynthesis of quinolizidine alkaloids, their degradation is also a significant area of study. In plants, quinolizidine alkaloids are known to be metabolized during germination, where they are mobilized from cotyledons to the roots. mdpi.com For instance, in Lupinus montanus seeds, sparteine and lupanine are degraded during germination. mdpi.com
Furthermore, evidence for a degradation pathway involving 17-oxosparteine comes from metabolic studies in humans. Research involving the oral administration of sparteine to healthy volunteers led to the identification of 17-oxosparteine as a minor urinary metabolite. nih.gov The synthesis of [17,17-3H2]-sparteine and its subsequent administration confirmed that the oxidation of sparteine at the C17 position is a metabolic degradation route, accounting for approximately 1% of the administered dose. nih.gov This indicates that enzymatic systems capable of converting sparteine to 17-oxosparteine exist, at least in mammalian metabolism.
Subcellular Localization of Biosynthetic Enzymes (e.g., Chloroplasts)
The biosynthesis of quinolizidine alkaloids is compartmentalized within the plant cell. Studies have pinpointed the chloroplast as the primary site for these synthetic activities. mdpi.com Research on Lupinus polyphyllus has shown that the first two key enzymes of the pathway, lysine decarboxylase (LDC) and 17-oxosparteine synthase, are both localized in the chloroplast stroma. This co-localization suggests a channeled pathway where the product of the first enzyme, cadaverine, is readily available to the subsequent enzyme, 17-oxosparteine synthase, within the same subcellular compartment. researchgate.net The synthesis is also regulated by light and occurs predominantly in the green, aerial parts of the plant. nih.gov
Synthetic Methodologies and Chemical Transformations of D 17 Oxosparteine
Total Synthesis Approaches to (±)-17-Oxosparteine
While a direct total synthesis specifically targeting (±)-17-oxosparteine is not extensively documented, its synthesis is intrinsically linked to the total synthesis of its parent compound, (±)-sparteine. The general strategy involves the construction of the tetracyclic sparteine (B1682161) skeleton, which can then be oxidized to afford (±)-17-oxosparteine.
A notable biomimetic-type synthesis of lupin alkaloids was developed by van Tamelen and Foltz, which provides a conceptual framework for the assembly of the sparteine core. This approach mimics the proposed biosynthetic pathway from lysine (B10760008), via cadaverine (B124047) and piperideine intermediates. The synthesis of the sparteine framework can be envisioned through the condensation of appropriate piperidine-based precursors to form the tetracyclic system. Once the sparteine skeleton is assembled, the introduction of the carbonyl group at the C-17 position can be achieved through directed oxidation, as detailed in the following sections. More recent synthetic routes to (±)-sparteine, such as those proceeding via a pyridine (B92270) dearomatization approach, also provide access to the core structure which can be subsequently oxidized to yield (±)-17-oxosparteine. nih.gov
Directed Oxidation of Sparteine to 17-Oxosparteine (B1663948)
The conversion of sparteine to 17-oxosparteine is a key transformation, both in biosynthetic pathways and in synthetic efforts. Several methods for the directed oxidation of the C-17 methylene (B1212753) group have been explored.
The oxidation of sparteine with potassium permanganate (B83412) has been investigated. However, under aqueous acidic conditions, this reaction has been shown to be highly selective for the formation of 17-hydroxysparteine, with yields exceeding 90%. researchgate.net While this demonstrates the reactivity of the C-17 position, it does not directly yield 17-oxosparteine under these conditions. Further oxidation of the resulting 17-hydroxysparteine would be required to obtain the desired lactam.
The use of potassium ferricyanide (B76249) in an alkaline medium is a classic method for the oxidation of cyclic amines. This reagent has been successfully employed in the oxidation of sparteine to yield 17-oxosparteine. The mechanism of ferricyanide oxidation of amines generally involves an electron transfer process. In the case of sparteine, the reaction likely proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed to the corresponding lactam. The reaction conditions, including the concentrations of the amine, ferricyanide, and base, are crucial for optimizing the yield of the desired product.
| Oxidizing Agent | Substrate | Product | Key Observations |
| Potassium Ferricyanide | Cyclic Amines | Lactams | The reaction is typically first-order with respect to both the amine and ferricyanide concentrations. nih.gov |
Photochemical methods, particularly dye-sensitized photooxygenation, offer an alternative approach for the oxidation of amines. nih.govnih.gov These reactions typically involve the generation of singlet oxygen or other reactive oxygen species, which then react with the amine. In the context of sparteine, a dye sensitizer, upon irradiation with visible light in the presence of oxygen, could facilitate the oxidation at the C-17 position. The mechanism would likely proceed through a Type I or Type II photooxygenation pathway, leading to the formation of an intermediate that can be converted to 17-oxosparteine. While specific studies on the photochemical oxidation of sparteine to 17-oxosparteine are not extensively detailed in the provided search results, the general principles of amine photooxidation suggest its feasibility.
Preparation of Deuterated Analogs for Mechanistic Studies
The synthesis of isotopically labeled compounds is crucial for elucidating reaction mechanisms and for use as internal standards in analytical studies. The preparation of deuterated analogs of 17-oxosparteine has been achieved through protium-deuterium exchange under homoenolization conditions. researchgate.netcdnsciencepub.com
In a study by Werstiuk and Hemscheidt, the H-D exchange of 17-oxosparteine was investigated using a medium of (CD₃)₃COK/(CD₃)₃COD. It was found that at 130°C, deuterium (B1214612) exchange occurs at the bridgehead C-7 position. More forcing conditions, at 240°C, were required to induce exchange at the C-11 and C-15 positions. cdnsciencepub.com This selective deuteration provides valuable tools for spectroscopic analysis and for tracing the fate of specific atoms in chemical and biological transformations. cdnsciencepub.comnih.gov
| Condition | Site of Deuteration | Extent of Deuteration |
| 130°C in (CD₃)₃COK/(CD₃)₃COD | C-7 | Significant |
| 240°C in (CD₃)₃COK/(CD₃)₃COD | C-11, C-15 | Observable |
Reduction of 17-Oxosparteine to Sparteine
The reduction of the lactam functionality in 17-oxosparteine back to the tertiary amine of sparteine is a fundamental transformation. This can be accomplished using various reducing agents.
One common method for the reduction of amides and lactams is the use of powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). This reagent is capable of reducing the carbonyl group of the lactam to a methylene group, thereby converting 17-oxosparteine to sparteine.
Another potential method is catalytic hydrogenation. While typically used for the reduction of unsaturated bonds, under certain conditions with specific catalysts, such as platinum oxide (Adams' catalyst), the hydrogenation of lactams to cyclic amines can be achieved. pageplace.deiitm.ac.inwikipedia.org The choice of catalyst, solvent, temperature, and pressure are critical parameters for a successful reduction.
| Reduction Method | Reagent/Catalyst | Product |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Sparteine |
| Catalytic Hydrogenation | Platinum Oxide (Adams' catalyst) | Sparteine |
Structural Elucidation and Conformational Analysis of 17 Oxosparteine and Its Derivatives
Theoretical Conformational Analysis (e.g., Density Functional Theory)
Theoretical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of sparteine (B1682161) and its derivatives. Investigations into the equilibrium structures of the eleven possible oxo-derivatives of sparteine have been conducted using the B3LYP functional, a common DFT method. nih.gov These computational analyses allow for the prediction of the most stable geometric arrangements (conformers) of the molecule by calculating their relative energies. nih.govnih.govyoutube.com
Quinolizidine (B1214090) Ring System Conformations (e.g., Chair-Chair, Boat-Chair)
In the case of 17-oxosparteine (B1663948), the presence of the lactam function in the D-ring introduces significant conformational changes. Theoretical studies have shown that the conformational preferences for the A/B ring system remain similar to the parent sparteine, favoring a chair-chair arrangement. nih.gov However, the C/D ring system is altered. Specifically, the ketonized D-ring in 17-oxosparteine is predicted by DFT calculations to adopt a "sofa" conformation. nih.gov
Table 1: Predominant Conformations of Sparteine and 17-Oxosparteine Ring Systems
| Compound | A/B Ring System Conformation | C/D Ring System Conformation | D-Ring Specific Shape |
|---|---|---|---|
| (-)-Sparteine (B7772259) | trans (Chair-Chair) | trans (Boat-Chair) | Chair |
Conformational Preferences of Oxo-Sparteine Isomers
The position of the carbonyl group within the sparteine framework significantly influences the molecule's conformational preferences. DFT studies have revealed distinct differences among various oxo-sparteine isomers. nih.gov
For lactams such as 17-oxosparteine and lupanine (B156748) (2-oxosparteine), the lowest energy conformer maintains a disposition similar to the parent sparteine base, with a trans-fused A/B system and a trans-fused C/D system. nih.gov However, the shape of the ring containing the carbonyl group is distorted. While 17-oxosparteine's D-ring adopts a sofa shape, the A-ring in lupanine (2-oxosparteine) takes on a half-chair/sofa shape, and the C-ring in 15-oxosparteine adopts a half-chair conformation. In contrast, aphylline (10-oxosparteine) shows a more dramatic change, where the most stable conformer adopts a chair-sofa A/B-transoid and a chair-chair C/D-cisoid arrangement. nih.gov
Table 2: Calculated Ring Conformations for Select Oxo-Sparteine Isomers
| Isomer Name | Carbonyl Position | Ketonized Ring | Calculated Ring Shape |
|---|---|---|---|
| Lupanine | C-2 | A | Half-chair/Sofa |
| Aphylline | C-10 | B | Sofa (in a C/D cisoid system) |
| 15-Oxosparteine | C-15 | C | Half-chair |
Influence of Substituents on Ring Conformation
The introduction of substituents onto the 17-oxosparteine skeleton can further modify its conformational properties. While extensive DFT studies on the conformational effects of various substituents on the 17-oxosparteine ring are not widely available, research on related derivatives provides some insight. Mass spectrometry studies have been conducted on several alkyl-substituted derivatives, such as 2-methyl-17-oxosparteine and 2-oxo-17-methylsparteine (17-methyllupanine). nih.govresearchgate.net
These studies confirm the existence of such substituted structures and provide a basis for distinguishing between isomers. nih.govresearchgate.net Generally, the introduction of even a small alkyl group can create steric interactions that may alter the energetic balance between different possible ring conformations. The precise effect, such as a shift in the equilibrium between chair, boat, or twist conformations of a specific ring, would depend on the substituent's size, position, and stereochemistry. However, detailed computational or spectroscopic data quantifying these conformational changes for 17-oxosparteine derivatives remains a subject for further investigation.
Stereochemical Considerations and Absolute Configuration
Sparteine and its derivatives are chiral molecules, containing several stereocenters which lead to the possibility of multiple stereoisomers. The absolute configuration of these stereocenters defines the molecule's specific three-dimensional arrangement and its interaction with other chiral entities.
The absolute configuration of a specific isomer of 17-oxosparteine is defined by the Cahn-Ingold-Prelog priority rules at each chiral center. libretexts.org For the isomer systematically named (7R,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-6-one, also known as (-)-17-Oxosparteine, the stereochemical descriptors are defined as R or S at each of the four key stereocenters (C-7, C-7a, C-14, and C-14a in this systematic nomenclature, which correspond to the chiral centers in the sparteine framework). nih.gov The study of such stereoisomers is crucial, as different configurations can lead to distinct physical properties and biological activities. youtube.com The investigation of structural isomers and metamers, including those with alkyl substitutions at the C-17 position, is often aided by techniques like mass spectrometry. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| d-17-Oxosparteine |
| Sparteine |
| (-)-Sparteine |
| 17-Oxosparteine |
| Lupanine (2-Oxosparteine) |
| 15-Oxosparteine |
| Aphylline (10-Oxosparteine) |
| 2-methyl-17-oxosparteine |
| 2-oxo-17-methylsparteine (17-methyllupanine) |
Chemical Reactivity and Mechanistic Studies of 17 Oxosparteine
Homoenolization Reactions and Protium-Deuterium Exchange
One of the most notable features of 17-oxosparteine (B1663948) is its ability to undergo homoenolization, a process involving the base-catalyzed abstraction of a proton from a carbon atom that is not alpha to the carbonyl group. In the case of 17-oxosparteine, this occurs at carbons beta or gamma to the C-17 carbonyl. These reactions are typically studied through protium-deuterium (H/D) exchange experiments, where the compound is treated with a strong base, such as potassium tert-butoxide (t-BuOK), in a deuterated solvent like tert-butanol-O-d (t-BuOD). The sites and rates of deuterium (B1214612) incorporation are then monitored, most commonly using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Under homoenolization conditions (e.g., t-BuOK/t-BuOD at 185°C), 17-oxosparteine exhibits deuterium incorporation at several specific carbon centers, revealing the surprising acidity of protons far removed from the activating carbonyl group. The exchange occurs with distinct rates and stereoselectivity at each site.
The primary sites of exchange are the bridgehead carbon C-11 and the methine carbon C-7. Subsequently, exchange is observed at the bridgehead C-15 and the methylene (B1212753) carbons C-8 and C-6. The exchange at C-11 is notably stereospecific, occurring faster than the exchange at C-7. Deuteration at C-15 is significantly slower than at C-7 and C-11. The protons at C-8 and C-6, which are beta to the C-7 carbanionic center, also undergo exchange, albeit at a much slower rate, likely through a process known as homoenolate rearrangement or "proton-relaying."
The table below summarizes the key findings from these H/D exchange studies. The data highlights the relative reactivity of different C-H bonds within the rigid molecular framework.
| Carbon Site | Position Relative to C=O | Relative Rate of Exchange | Mechanistic Note |
|---|---|---|---|
| C-11 | γ (gamma) | Fastest | Bridgehead proton; exchange proceeds via γ-enolate formation. |
| C-7 | γ (gamma) | Fast | Methine proton; exchange proceeds via γ-enolate formation. |
| C-15 | β (beta) | Slow | Bridgehead proton; exchange proceeds via β-enolate formation. |
| C-8 | δ (delta) | Very Slow | Exchange likely occurs via rearrangement from the C-7 carbanion. |
| C-6 | δ (delta) | Very Slow | Exchange likely occurs via rearrangement from the C-7 carbanion. |
The observed H/D exchange at carbons remote from the carbonyl group is explained by the formation and stabilization of homoenolate intermediates, which are essentially carbanions stabilized by a distant carbonyl. The rigid, cage-like structure of 17-oxosparteine is crucial for this phenomenon.
The exchange at C-7 and C-11 proceeds through a common γ-homoenolate intermediate. The abstraction of a proton from either C-7 or C-11 generates a carbanion. The rigid framework of the molecule forces the p-orbital of this carbanionic center into a spatial orientation that allows for effective through-space orbital overlap with the π-system of the C-17 carbonyl group. This stabilizing interaction delocalizes the negative charge, lowering the activation energy for proton abstraction and making the C-7 and C-11 protons significantly more acidic than would otherwise be expected. Similarly, the slower exchange at C-15 is rationalized by the formation of a β-homoenolate, where the carbanion at C-15 is stabilized by the C-17 carbonyl. The geometry for this β-interaction is generally less favorable than for the γ-interaction, accounting for the slower rate.
Oxidation Susceptibility and Products
The 17-oxosparteine scaffold is susceptible to oxidation, particularly dehydrogenation reactions. Chemical or enzymatic oxidation can lead to the formation of other related quinolizidine (B1214090) alkaloids. A primary oxidation pathway involves the removal of two hydrogen atoms to introduce a new double bond, typically forming an enamine or a related unsaturated system.
For instance, the oxidation of 17-oxosparteine can yield aphylline. This transformation involves a dehydrogenation across the C(11)–N(16) bond. This reaction highlights the reactivity of the positions alpha to the tertiary nitrogen atoms within the quinolizidine system. Such oxidative transformations are significant as they represent potential pathways in both laboratory synthesis and biological systems for the interconversion of these alkaloids.
| Starting Compound | Oxidation Product(s) | Type of Reaction |
| d-17-Oxosparteine | Aphylline | Dehydrogenation |
Role of 17-Oxosparteine as an Intermediate in Broader Chemical Pathways
Beyond its own distinct reactivity, 17-oxosparteine serves as a pivotal intermediate in the chemical and biosynthetic pathways connecting major quinolizidine alkaloids. It occupies a central position in the interconversion of alkaloids within the sparteine (B1682161) and lupanine (B156748) families.
The most well-established pathway involves its formation from the oxidation of sparteine and its subsequent conversion to lupanine. This can be summarized as:
Sparteine → [Oxidation] → 17-Oxosparteine → [Further Transformation] → Lupanine
Formation from Sparteine: The oxidation of sparteine at C-17 directly yields 17-oxosparteine. This step transforms the simple diamine structure of sparteine into a lactam.
Conversion to Lupanine: 17-Oxosparteine can be considered a constitutional isomer of lupanine, which is 2-oxosparteine. The conversion between these isomers, while not a simple direct step, underscores the close relationship within the alkaloid family. More directly, the reactivity of 17-oxosparteine makes it a precursor for synthetic routes targeting lupanine and its derivatives.
Therefore, 17-oxosparteine is not merely a terminal product but a key junction point, linking the reduced sparteine skeleton to the more oxidized lupanine series of alkaloids. Its study provides critical insights into the natural biosynthetic grid and offers synthetic chemists a versatile template for accessing a wider range of related compounds.
Derivatization and Analog Synthesis of D 17 Oxosparteine
Synthesis of Alkyl-Substituted 2-Oxosparteine Derivatives
The synthesis of alkyl-substituted 2-oxosparteine derivatives has been successfully achieved, yielding new compounds with substituents at the C-17 position. Research has demonstrated the synthesis of a series of 2-oxosparteine derivatives featuring n-propyl, n-pentyl, n-hexyl, and n-heptyl groups at this position. researchgate.netcolab.ws The synthetic route typically involves the reaction of a suitable precursor with an appropriate alkylating agent. Spectroscopic analysis, including 1H and 13C NMR, has been instrumental in confirming the structure of these newly synthesized molecules. researchgate.netcolab.ws These analyses have shown that the introduced alkyl substituent at the C-17 position adopts an equatorial orientation. researchgate.netcolab.ws Furthermore, it has been established that this modification does not alter the boat conformation of ring C, a key structural feature of the parent molecule. researchgate.netcolab.ws
Preparation of Novel 17-Alkyl Derivatives
The mass spectral fragmentation patterns of these 17-alkyl-substituted derivatives, including 2-oxo-17-methylsparteine (17-methyllupanine) and 2-oxo-17-isopropylsparteine (17-isopropyllupanine), have been investigated to provide a basis for distinguishing between structural isomers and metamers. researchgate.net
Characterization of Perchlorate (B79767) Salts of Derivatives
The newly synthesized 17-alkyl-substituted 2-oxosparteine derivatives have been shown to readily form perchlorate salts upon treatment with perchloric acid (HClO4). researchgate.netcolab.ws A notable finding is that all the newly obtained derivatives, including those with n-propyl, n-pentyl, n-hexyl, and n-heptyl substituents, exclusively form monoperchlorate salts. researchgate.netcolab.ws This indicates that protonation occurs at a single basic site within the molecule.
An X-ray analysis of 1,6-dehydro-17-oxosparteinium perchlorate, a related derivative, revealed specific conformational details of the ring system in the solid state. rsc.org In this salt, rings B and C adopt sofa conformations, while ring D is in a chair conformation. rsc.org Such detailed structural characterization is crucial for understanding the stereochemistry and conformational preferences of these complex alkaloid derivatives.
Natural Occurrence and Isolation of D 17 Oxosparteine
Occurrence in Lupinus Species (e.g., Lupinus polyphyllus, Lupinus pubescens)
The genus Lupinus, commonly known as lupins, is a well-documented source of quinolizidine (B1214090) alkaloids, including d-17-Oxosparteine. While it may not always be the most abundant alkaloid, its presence has been noted in several lupin species. For instance, research has identified this compound as a minor alkaloid in the seeds of Lupinus luteus and Lupinus mutabilis. bund.de In Lupinus montanus, this compound has been detected in trace amounts within the seeds. mdpi.com Studies of Lupinus polyphyllus cell suspension cultures have also demonstrated the transformation of cadaverine (B124047) and sparteine (B1682161) into several alkaloids, including 17-oxosparteine (B1663948), which is considered an intermediate in lupanine (B156748) biosynthesis. researchgate.net
Isolation from Cytisus scoparius
Cytisus scoparius, commonly known as Scotch broom, is another significant source from which this compound has been isolated. nih.govresearchgate.net Investigations into the alkaloid composition of this plant have consistently identified this compound alongside other major quinolizidine alkaloids. iajpr.comresearchgate.net The isolation of this compound from C. scoparius has been accomplished using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS). nih.govresearchgate.net The presence of this compound in C. scoparius is of interest for phytochemical research.
Distribution within Plant Tissues (e.g., Stems, Flowers, Leaves, Seeds)
The distribution of this compound can vary significantly among different tissues of the same plant. In Retama monosperma, it has been found in the stems, flowers, and seeds. ceu.esencyclopedia.pubnih.gov Research on Lupinus species indicates that the seeds are a primary site of accumulation for many quinolizidine alkaloids, including this compound. bund.deresearchgate.net In Cytisus scoparius, the alkaloid profile, which includes this compound, can differ between the root, seed pods, leaves, and stems. iajpr.com This differential distribution suggests specific roles for these compounds in the plant's life cycle and defense mechanisms.
Co-occurrence with Other Quinolizidine Alkaloids (e.g., Sparteine, Lupanine, Anagyrine)
This compound is rarely found in isolation and typically co-occurs with a suite of other quinolizidine alkaloids. In Retama monosperma, it is found alongside sparteine, lupanine, and anagyrine. encyclopedia.pubwikipedia.org Similarly, in Lupinus species and Cytisus scoparius, it is part of a complex mixture of alkaloids that often includes sparteine and lupanine as major components. mdpi.comnih.govresearchgate.net The co-occurrence of these alkaloids is a reflection of their shared biosynthetic pathway originating from the amino acid L-lysine. rsc.orgfrontiersin.org
Isolation Techniques for Quinolizidine Alkaloids
The isolation and identification of this compound and other quinolizidine alkaloids from plant material involve a series of extraction and chromatographic techniques. A general approach begins with the extraction of alkaloids from plant tissues using acidic or alkaline conditions. researchgate.net
Subsequent purification and analysis are commonly performed using methods such as:
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating individual alkaloids from a complex mixture. nih.govacs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This combination allows for the separation of volatile alkaloid derivatives and their identification based on their mass spectra. nih.govencyclopedia.pubresearchgate.net
Thin-Layer Chromatography (TLC): Often used for the initial qualitative analysis and monitoring of the separation process. iajpr.com
These techniques are crucial for accurately determining the alkaloid profiles of different plant species and for obtaining pure samples of compounds like this compound for further study.
Interactive Data Table: Occurrence of this compound
| Plant Species | Plant Part(s) | Co-occurring Alkaloids | Reference(s) |
| Lupinus luteus | Seeds | Sparteine, Lupanine, Ammodendrine, β-isosparteine, Tetrahydrorhombifoline | bund.de |
| Lupinus mutabilis | Seeds | Lupanine, Sparteine, 13-hydroxylupanine, 11, 12-dehydrosparteine | bund.denih.gov |
| Lupinus montanus | Seeds | Sparteine, Lupanine, α-isosparteine, 5,6-dehydrolupanine, 3β-hydroxylupanine, Multiflorine, 17-oxolupanine | mdpi.com |
| Cytisus scoparius | General | Sparteine, Lupanine, Isosparteine, Ammodendrine, N-methylangustifoline | nih.goviajpr.comresearchgate.net |
| Retama monosperma | Stems, Flowers, Seeds | Sparteine, Lupanine, Anagyrine, Retamine, Cytisine, N-Methylcytisine, Ammodendrine, 5,6-dehydrolupanine | ceu.esencyclopedia.pubwikipedia.org |
| Retama raetam | Stems, Flowers, Pods, Seeds | Sparteine, Lupanine, Retamine, Cytisine, N-methylcytisine, Anagyrine | ceu.esresearchgate.net |
In Vitro Biological Activity Mechanisms and Molecular Interactions of 17 Oxosparteine Non Clinical
Neuroprotective Effects against Amyloid-β Oligomer-Induced Toxicity
The compound 17-Oxosparteine (B1663948), a quinolizidine (B1214090) alkaloid, has demonstrated neuroprotective properties in non-clinical studies against the toxicity induced by soluble amyloid-β oligomers (AβOs), which are strongly implicated in the pathology of Alzheimer's disease. researchgate.netnih.gov Research indicates that 17-Oxosparteine can mitigate the harmful effects of AβOs on neuronal cells. nih.govbvsalud.org
In studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, 17-Oxosparteine at a concentration of 0.03µM was shown to prevent the toxicity induced by AβOs. nih.govbvsalud.org Similar protective effects were observed in primary cultures of hippocampal neurons. researchgate.netnih.gov
Table 1: Neuroprotective Effects of 17-Oxosparteine against Amyloid-β Oligomer (AβO)-Induced Toxicity
| Cell Type | 17-Oxosparteine Concentration | Outcome | Reference |
| PC12 Cells | 0.03µM | Prevented AβO-induced toxicity. | nih.govbvsalud.org |
| Hippocampal Neurons | Not specified | Prevented AβO-induced neurotoxicity. | researchgate.netnih.gov |
| HEK293 Cells | Not specified | Did not prevent AβO-induced toxicity. | researchgate.net |
Influence on Intracellular Calcium Transients
17-Oxosparteine has been observed to influence intracellular calcium levels in hippocampal neurons. researchgate.netnih.gov Specifically, it has been shown to increase the frequency of spontaneous calcium transients. nih.govbvsalud.org Calcium transients are temporary increases in the concentration of intracellular calcium, which play a vital role in neuronal signaling and synaptic activity. nih.govelifesciences.org By increasing the frequency of these transients, 17-Oxosparteine may enhance neural network activity and promote synaptic potentiation, thereby counteracting the detrimental effects of AβOs on neuronal function. researchgate.netnih.gov
Impact on Akt Phosphorylation Levels
The neuroprotective effects of 17-Oxosparteine also involve the modulation of intracellular signaling pathways, particularly the PI3K/Akt pathway. researchgate.netbiocrick.com Studies have shown that in the presence of AβOs, 17-Oxosparteine increases the phosphorylation of Akt, a key protein kinase in this pathway. researchgate.netnih.gov The PI3K/Akt signaling pathway is known to be a crucial anti-apoptotic and pro-survival pathway in neurons. biocrick.com By promoting the phosphorylation and subsequent activation of Akt, 17-Oxosparteine can help to mitigate the neurotoxic effects of AβOs and promote neuronal survival. researchgate.netnih.gov
Antiproliferative Activity in Cell Lines
In addition to its neuroprotective effects, 17-Oxosparteine has been identified as a component of plant extracts that exhibit antiproliferative activity against certain cancer cell lines. cellmolbiol.orgresearchgate.net Specifically, a dichloromethane (B109758) fraction of Retama monosperma, which contains 17-Oxosparteine (3.49%) along with other quinolizidine alkaloids, demonstrated significant cytotoxic activity against human cervical cancer cell lines. cellmolbiol.orgnih.gov
Table 2: Antiproliferative Activity of Retama monosperma Dichloromethane Fraction (Containing 17-Oxosparteine)
| Cell Line | IC50 Value (µg/ml) | Reference |
| SiHa (Cervical Cancer) | 14.57 ± 4.15 | researchgate.net |
| HeLa (Cervical Cancer) | 21.33 ± 7.88 | researchgate.net |
Inhibition of Cell Proliferation and Induction of Apoptosis
The dichloromethane fraction of Retama monosperma was found to inhibit the proliferation of both SiHa and HeLa cervical cancer cells in a dose-dependent manner. researchgate.net The observed antiproliferative effect is attributed to the induction of apoptosis, or programmed cell death. cellmolbiol.orgnih.gov Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, were observed in the treated cells. researchgate.netnih.gov The induction of apoptosis was further confirmed by biochemical assays, including Annexin V labeling and analysis of key apoptotic proteins. cellmolbiol.orgnih.gov
Involvement of Mitochondria-Mediated Signaling Pathways
The apoptotic process induced by the Retama monosperma extract, containing 17-Oxosparteine, appears to involve mitochondria-mediated signaling pathways. cellmolbiol.orgnih.gov This is supported by the observation of a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS) in the treated cancer cells. researchgate.net Mitochondria play a central role in the intrinsic pathway of apoptosis. frontiersin.orgnih.gov The disruption of mitochondrial function, as indicated by the loss of membrane potential, can trigger the release of pro-apoptotic factors that ultimately lead to cell death. researchgate.netresearchgate.net The involvement of this pathway suggests that the cytotoxic effects of the extract are mediated, at least in part, through the induction of mitochondrial-dependent apoptosis. cellmolbiol.orgnih.gov
Antioxidative Properties
The antioxidative properties of 17-Oxosparteine, a quinolizidine alkaloid, have been primarily investigated through its protective effects against oxidative stress-induced cellular damage in non-clinical, in vitro models. Research suggests that its antioxidant-related activities are closely linked to its neuroprotective capabilities, particularly against pathologies involving oxidative stress, such as the neurotoxicity induced by amyloid-β (Aβ) oligomers.
Detailed research findings indicate that 17-Oxosparteine confers protection to neuronal cells by mitigating the toxic effects of Aβ oligomers, which are known to induce the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction. nih.gov While direct free-radical scavenging assays on the isolated compound are not extensively detailed in the available literature, its ability to counteract Aβ-induced toxicity provides indirect evidence of its antioxidative potential.
Studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, and primary hippocampal neurons have been instrumental in elucidating these properties. In these models, 17-Oxosparteine demonstrated a significant protective effect against cell death induced by soluble oligomers of amyloid-β (SO-Aβ). researchgate.net
Molecular Interactions and Neuroprotective Mechanisms
The molecular interactions underlying the observed protective effects of 17-Oxosparteine are multifaceted. The primary mechanism appears to be mediated through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net This was demonstrated in studies where the neuroprotective effects of 17-Oxosparteine were completely nullified by the presence of α-bungarotoxin, a known antagonist of nAChRs. nih.govresearchgate.net
Furthermore, the signaling cascade initiated by this receptor activation involves the phosphorylation of Akt, a key protein in cell survival pathways. researchgate.net In cells treated with toxic SO-Aβ, the presence of 17-Oxosparteine led to a notable increase in the phosphorylation of Akt (35±7%), suggesting that the compound promotes cell survival by activating this pro-survival signaling pathway. researchgate.net
In addition to preventing cell death, 17-Oxosparteine was also found to enhance neural network activity. In hippocampal neurons exposed to SO-Aβ, the alkaloid not only prevented neurotoxicity but also increased the frequency of spontaneous calcium transients by 40±3%. researchgate.net This suggests that 17-Oxosparteine may help restore or enhance synaptic activity, which is often impaired by oxidative stress in neurodegenerative conditions. nih.govresearchgate.net
The table below summarizes the key in vitro research findings related to the protective effects of 17-Oxosparteine against amyloid-β-induced toxicity.
| Cell Line | Treatment | Concentration of 17-Oxosparteine | Observed Effect | Reference |
| PC12 Cells | Soluble Oligomers of Amyloid-β (SO-Aβ) | 0.03 µM | Prevented SO-Aβ-induced toxicity (57±6% protection). | researchgate.net |
| Hippocampal Neurons | Soluble Oligomers of Amyloid-β (SO-Aβ) | 0.03 µM | Prevented SO-Aβ neurotoxicity (52±3% protection). | researchgate.net |
| Hippocampal Neurons | Soluble Oligomers of Amyloid-β (SO-Aβ) | 0.03 µM | Increased the frequency of spontaneous calcium transients (40±3% increase). | researchgate.net |
| PC12 Cells | Soluble Oligomers of Amyloid-β (SO-Aβ) | 0.03 µM | Increased Akt phosphorylation levels (35±7% increase). | researchgate.net |
Structure Activity Relationship Sar Investigations for 17 Oxosparteine Analogs Non Clinical
Correlating Structural Modifications with Biological Activity
The tetracyclic core of sparteine-type alkaloids offers multiple positions for chemical modification, and studies have shown that even minor alterations can lead to significant changes in biological activity. nih.gov Research into derivatives of the closely related lupanine (B156748) (2-oxosparteine) and sparteine (B1682161) itself provides a framework for understanding the potential SAR of 17-oxosparteine (B1663948) analogs.
Modifications at various positions on the sparteine skeleton have been explored. For instance, the introduction of alkyl substituents at the C-17 position of 2-oxosparteine (lupanine) has been successfully synthesized and studied. researchgate.net These studies, which introduced n-propyl, n-pentyl, n-hexyl, and n-heptyl groups, found that the substituent is equatorially oriented and does not alter the boat conformation of ring C. researchgate.net Similarly, the synthesis of 6-alkyl-substituted sparteine derivatives has been achieved using 17-oxosparteine as a starting material through a Polonovski reaction. researchgate.net
Furthermore, modifications at the C-2 position have yielded derivatives with potent biological effects. nih.gov A study on C2-modified sparteine derivatives revealed them to be a new class of potentially long-acting, irreversible blockers of voltage-gated sodium channels (VGSCs), suggesting their potential as long-lasting local anesthetics. nih.gov The introduction of aryl groups at the C-2 position has also been explored to enhance cardiovascular activity. nih.gov
While 17-oxosparteine itself has demonstrated neuroprotective properties, its derivatives are a subject of ongoing research to identify compounds with enhanced or altered biological activities. researchgate.net For example, 17-oxosparteine was found to prevent amyloid-β oligomer-induced toxicity in PC12 cells and hippocampal neurons, an effect mediated through nicotinic acetylcholine (B1216132) receptors (nAChR). researchgate.netbiocrick.com This activity highlights the potential for developing new pharmacological tools based on the 17-oxosparteine scaffold. researchgate.net
Table 1: SAR Findings for Sparteine Alkaloid Analogs
| Parent Compound | Modification Site | Substituent/Modification | Observed Biological Effect | Reference(s) |
| Sparteine | C-2 | Various aryl groups | Positive inotropic action | nih.gov |
| Sparteine | C-2 | Unspecified | Irreversible blockade of voltage-gated sodium channels | nih.gov |
| 17-Oxosparteine | C-6 | Benzyl group | N/A (Synthetic precursor) | researchgate.net |
| Lupanine (2-Oxosparteine) | C-17 | n-propyl, n-pentyl, n-hexyl, n-heptyl | Equatorial orientation, no change in ring C conformation | researchgate.net |
| 17-Oxosparteine | None | N/A | Neuroprotection against Aβ-induced toxicity | researchgate.netbiocrick.com |
Role of Stereochemistry and Conformational Features in Activity
The biological activity of quinolizidine (B1214090) alkaloids is intrinsically linked to their stereochemistry and conformational flexibility. cabidigitallibrary.org The sparteine skeleton, which forms the basis of 17-oxosparteine, can exist in different conformations, and the predominant form can dictate its interaction with biological targets. cabidigitallibrary.org
The sparteine framework consists of two fused quinolizidine systems. The A/B rings typically have a rigid trans-junction, while the C/D rings possess greater flexibility due to the possibility of nitrogen inversion at N-16. cabidigitallibrary.org For many sparteine-type alkaloids, the biological activity is associated with a specific conformation. For example, the bitter taste of these compounds is stimulated exclusively by molecules that adopt a boat conformation in ring C. cabidigitallibrary.org
Enantiomeric purity is another critical factor influencing the biological activity of quinolizidine alkaloids. cabidigitallibrary.org The specific three-dimensional arrangement of atoms is crucial for receptor-ligand interactions, meaning that different stereoisomers can have vastly different or even opposing effects. uou.ac.in While (-)-sparteine (B7772259) is common, the dextrorotatory isomer, (+)-sparteine, has also been found in nature. cabidigitallibrary.org The precise stereochemistry of 17-oxosparteine and its analogs is therefore a key determinant of their biological function. cabidigitallibrary.org
Comparison with Other Sparteine-Type Alkaloids and Derivatives
17-Oxosparteine is one of several naturally occurring oxo-derivatives of sparteine, with lupanine (2-oxosparteine) and aphylline (10-oxosparteine) being other prominent examples. cabidigitallibrary.orgresearchgate.net Comparing the structure and activity of 17-oxosparteine to these related compounds provides valuable context for its unique properties.
Structurally, sparteine-type alkaloids are characterized by a tetracyclic bisquinolizidine framework. nih.gov The primary difference between sparteine, lupanine, and 17-oxosparteine is the presence and location of a carbonyl (oxo) group. Sparteine has no oxo groups, while lupanine has one at C-2 and 17-oxosparteine has one at C-17. researchgate.netnih.gov This seemingly small difference leads to distinct chemical properties and has been a subject of extensive biosynthetic and pharmacological investigation.
In terms of biological activity, 17-oxosparteine and lupanine have shown remarkably similar neuroprotective effects. researchgate.net A study demonstrated that both alkaloids, isolated from Cytisus scoparius, prevented soluble amyloid-β oligomer-induced toxicity at a concentration of 0.03 μM in both PC12 cells and hippocampal neurons. researchgate.netbiocrick.com This suggests that the position of the lactam group (C-2 vs. C-17) may not be critical for this specific neuroprotective mechanism, which involves the activation of nicotinic acetylcholine receptors and the PI3K/Akt signaling pathway. researchgate.netbiocrick.com
However, in other biological contexts, the position of the oxo group matters. For instance, in sensory tests for bitterness, a clear ranking was established: sparteine is more bitter than lupanine. cabidigitallibrary.org Early biosynthetic studies proposed that 17-oxosparteine might be a key intermediate in the formation of all other sparteine-like alkaloids, including sparteine and lupanine. rsc.orgscispace.com However, subsequent tracer experiments with deuterium-labeled cadaverine (B124047) disproved this hypothesis, as the deuterium (B1214612) atom at C-17 was retained in the final products, which would be impossible if 17-oxosparteine (which lacks a hydrogen at C-17) were an intermediate. rsc.orgcdnsciencepub.comresearchgate.net This highlights a key difference: while structurally similar, 17-oxosparteine is a final product of its own biosynthetic branch rather than a precursor to lupanine or sparteine. rsc.orgrsc.org
Table 2: Comparison of 17-Oxosparteine with Related Sparteine Alkaloids
| Compound | Structure | Key Biological/Chemical Feature(s) | Reference(s) |
| Sparteine | Tetracyclic bisquinolizidine, no oxo group | Blocker of voltage-gated sodium channels; highest bitterness among derivatives shown. | nih.govcabidigitallibrary.org |
| Lupanine (2-Oxosparteine) | Oxo group at C-2 | Neuroprotective activity similar to 17-oxosparteine; less bitter than sparteine. | researchgate.netbiocrick.comcabidigitallibrary.org |
| 17-Oxosparteine | Oxo group at C-17 | Neuroprotective activity similar to lupanine; not a biosynthetic precursor to sparteine or lupanine. | researchgate.netbiocrick.comrsc.orgrsc.org |
| Aphylline (10-Oxosparteine) | Oxo group at C-10 | Adopts a distinct all-chair conformation unlike other oxosparteines. | researchgate.net |
Advanced Analytical Methodologies for 17 Oxosparteine Research
High-Field ¹H, ²H, and ¹³C NMR Spectroscopy for Detailed Analysis
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 17-oxosparteine (B1663948). ¹H and ¹³C NMR provide a detailed map of the carbon and proton skeletons of the molecule, allowing for the unambiguous assignment of chemical shifts and coupling constants.
In one study, the 400 MHz ¹H-NMR spectrum of (+)-17-oxosparteine revealed a distinct signal at δ 4.78, a doublet of triplets, which was assigned to the H-15a proton, while the H-15β proton resonated as a multiplet at δ 2.52. ekb.eg These assignments are crucial for confirming the identity of the compound when isolated from natural sources. ekb.eg
Furthermore, ¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. For instance, the chemical shifts of the carbon atoms in the vicinity of the lactam carbonyl group are particularly informative for confirming the position of oxidation in the sparteine (B1682161) skeleton. psu.edu Studies have also utilized ¹³C NMR to trace the biosynthetic pathways of related quinolizidine (B1214090) alkaloids by analyzing the incorporation of ¹³C-labeled precursors. researchgate.net
Deuterium (B1214612) (²H) NMR spectroscopy has been employed in specialized studies to investigate the stereochemistry of biosynthetic reactions. By feeding organisms with ²H-labeled precursors and analyzing the resulting alkaloids, researchers can determine the stereospecificity of enzymatic processes involved in the formation of compounds like 17-oxosparteine. psu.edu For example, H-D exchange studies under homoenolization conditions have been used to probe the reactivity of different positions within the 17-oxosparteine molecule. cdnsciencepub.commcmaster.ca These experiments, monitored by ²H NMR, have shown that deuterium exchange occurs at the C7 bridgehead carbon at 130°C, with exchange at other sites like C11 and C15 requiring more forceful conditions (240°C). cdnsciencepub.com
Table 1: Selected ¹H NMR Spectral Data for (+)-17-Oxosparteine ekb.eg
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| H-15α | 4.78 | dt | 13.5, 2.2 |
| H-15β | 2.52 | m | - |
Table 2: H-D Exchange Data for 17-Oxosparteine cdnsciencepub.com
| Entry | Temperature (°C) | Time (h) | % Deuterium Incorporation |
| 1 | 130 | - | 0.73 |
| 2 | 175 | 24 | 0.86 |
| 3 | 240 | - | - |
| 4 | 240 | - | - |
Chromatographic Techniques for Separation and Quantification (HPLC, GC-MS)
Chromatographic techniques are fundamental for the isolation, purification, and quantification of 17-oxosparteine from complex natural extracts. ijpsjournal.comijnrd.orgksu.edu.sa High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods. researchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of alkaloids based on their polarity. researchgate.netthescipub.com In the analysis of 17-oxosparteine, preparative HPLC has been used to isolate and purify the compound from crude alkaloid extracts. researchgate.net A typical HPLC system for this purpose might employ a silica (B1680970) gel column as the stationary phase and an isocratic mixture of n-Hexane and Chloroform as the mobile phase. researchgate.net Detection is often achieved using a Diode Array Detector (DAD), which can monitor multiple wavelengths simultaneously, aiding in the identification of the target compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tandfonline.com It is widely used for the identification and quantification of volatile and semi-volatile compounds like 17-oxosparteine in various plant extracts. tandfonline.comnih.govtandfonline.comgazi.edu.tr In a typical GC-MS analysis, the alkaloid extract is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5MS). researchgate.netnih.gov The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is determined. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification. nih.gov
For (+)-17-oxosparteine, the electron impact mass spectrum (EIMS) shows a characteristic molecular ion peak at m/z 248. ekb.eg Other significant fragments are observed at m/z 247, 220, 110, 98, and a base peak at m/z 97, which are consistent with the known fragmentation pattern of the compound. ekb.eg GC-MS has been successfully applied to identify 17-oxosparteine in the alkaloid profiles of various Genista species. tandfonline.comtandfonline.com
Table 3: GC-MS Data for (+)-17-Oxosparteine ekb.eg
| m/z | Relative Intensity (%) |
| 248 (M⁺) | 48 |
| 247 | 12 |
| 220 | 38 |
| 191 | 15 |
| 110 | 75 |
| 98 | 90 |
| 97 | 100 |
Application of Theoretical Methods for Prediction and Interpretation (DFT, QM/MM)
Theoretical methods, particularly Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, have become increasingly important in complementing experimental data for a deeper understanding of the properties of 17-oxosparteine. researchgate.netetprogram.orgfrontiersin.orgutdallas.edumdpi.commpg.de
Density Functional Theory (DFT)
DFT calculations are employed to investigate the equilibrium structures, conformational preferences, and electronic properties of 17-oxosparteine and its derivatives. researchgate.netacs.org Studies have used the B3LYP functional to determine the most stable conformers of various oxo-sparteines. researchgate.net For 17-oxosparteine, theoretical predictions are consistent with a structure where the ketonized ring adopts a sofa shape. researchgate.net These calculations also provide theoretical NMR chemical shifts and nuclear spin-spin coupling constants that correlate well with experimental observations, aiding in the definitive assignment of NMR signals. researchgate.net Furthermore, DFT has been used to understand stereoelectronic hyperconjugative effects on NMR parameters. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM)
QM/MM methods are particularly useful for studying the behavior of molecules in complex environments, such as in solution or within a protein active site. frontiersin.orgmdpi.comnih.gov This approach treats a small, chemically relevant part of the system (the QM region, e.g., the 17-oxosparteine molecule) with a high level of quantum mechanical theory, while the surrounding environment (the MM region, e.g., solvent molecules) is treated with a more computationally efficient molecular mechanics force field. mpg.de While specific QM/MM studies focused solely on 17-oxosparteine are not extensively detailed in the provided context, the application of these methods to similar alkaloid systems suggests their potential for investigating aspects like reaction mechanisms and intermolecular interactions involving 17-oxosparteine. frontiersin.orgmdpi.com
Future Directions and Research Gaps in D 17 Oxosparteine Studies
Elucidation of Remaining Biosynthetic Pathway Steps
The biosynthesis of quinolizidine (B1214090) alkaloids (QAs) like sparteine (B1682161) and its derivatives is known to originate from L-lysine via the symmetrical intermediate cadaverine (B124047). nih.gov However, the precise sequence of events leading to the tetracyclic sparteine core remains partially unresolved.
An early hypothesis positioned 17-oxosparteine (B1663948) as a key, common intermediate for all other sparteine-type alkaloids. rsc.orgrsc.org This model was based on in-vitro experiments with cell-free extracts from lupin cell cultures, where an enzyme activity, named "17-oxosparteine synthase," was identified as converting cadaverine into 17-oxosparteine as the primary product. scispace.comtandfonline.comresearchgate.net Further studies showed that 17-oxosparteine could be converted to lupanine (B156748) in these cell cultures. scispace.comresearchgate.net
However, subsequent in-vivo feeding studies using deuterium-labeled cadaverine contradicted this model. rsc.org These experiments demonstrated that deuterium (B1214612) atoms at the precursor carbon that becomes C-17 in the final structure were retained in both sparteine and lupanine. rsc.orgrsc.org This finding effectively ruled out 17-oxosparteine as a primary intermediate in the main biosynthetic pathway in intact plants, as it lacks any hydrogen atoms at the C-17 position. rsc.orgrsc.orgrsc.org Current hypotheses favor the formation of a hypothetical di-iminium cation as the first tetracyclic intermediate, which is subsequently reduced to form sparteine. rsc.orgrsc.org
This discrepancy between in-vitro/cell culture data and in-vivo findings in whole plants constitutes a major research gap. scispace.com Future research must focus on identifying and characterizing the full suite of enzymes—estimated to be between six and nine—that catalyze the complex cyclization reactions from Δ¹-piperideine (derived from cadaverine) to the final tetracyclic core. rsc.orguva.es Resolving why 17-oxosparteine is a major product in some experimental systems but not an intermediate in others is crucial for a complete understanding of QA biosynthesis.
Table 1: Competing Hypotheses for the Role of 17-Oxosparteine in Biosynthesis
| Hypothesis | Supporting Evidence | Contradictory Evidence | Status |
| 17-Oxosparteine as a central intermediate | - "17-oxosparteine synthase" activity identified in cell-free extracts. scispace.comtandfonline.com- Is the main product from cadaverine in some in-vitro assays. scispace.com- Converted to lupanine in cell cultures. researchgate.net | - Deuterium labeling studies show retention of H at C-17 in sparteine and lupanine, which is impossible if 17-oxosparteine is an intermediate. rsc.orgrsc.orgrsc.org | Largely refuted as the main pathway in intact plants, but its formation mechanism remains of interest. |
| Di-iminium cation as the central intermediate | - Consistent with deuterium labeling studies. rsc.orgrsc.org- Mechanistically plausible pathway involving sequential reduction to sparteine. rsc.org | - The specific enzymes catalyzing the cyclizations have not yet been isolated or fully characterized. rsc.org | Currently the most accepted hypothesis. |
Exploration of Novel Chemical Reactivity Patterns
The chemical reactivity of 17-oxosparteine is conditioned by its rigid tetracyclic structure and the presence of the lactam functionality. While some reactions are known, its full potential as a chemical scaffold has not been realized.
A key study investigated its reactivity under homoenolization conditions, which involves the formation of a carbanion at a position remote from the carbonyl group. cdnsciencepub.com This protium-deuterium exchange study revealed that exchange at the bridgehead carbon C7 occurs under relatively mild conditions (130°C), whereas forcing conditions (240°C) are required to induce exchange at the β-carbons C11 and C15. cdnsciencepub.com The observation that the diastereotopic protons at C15 exchange at nearly the same, slow rate suggests that the corresponding carbanion is stabilized primarily by the dipolar effect of the amide group rather than by stereoelectronically favorable orbital overlap. cdnsciencepub.com
Other known transformations include its preparation via the oxidation of sparteine with reagents like alkaline ferricyanide (B76249) and its reduction back to sparteine using lithium aluminum hydride (LiAlH₄). nih.govsoton.ac.uk Furthermore, oxidation of 17-oxosparteine with the one-electron oxidant cerium(IV) ammonium (B1175870) nitrate (B79036) (Ce⁴⁺) was found to yield a 5,6-unsaturated enamine, highlighting a different reactive pathway. acs.org
The primary research gap is the exploration of this molecule's utility in novel, complexity-building reactions. Future studies could investigate its potential as a chiral building block, a ligand in asymmetric catalysis, or a precursor for creating new heterocyclic systems by leveraging the unique reactivity of the lactam ring and the surrounding carbons.
Table 2: Known Chemical Reactions of d-17-Oxosparteine
| Reaction Type | Reagents | Product(s) | Research Focus | Citation(s) |
| Formation (Oxidation) | Sparteine, K₃[Fe(CN)₆] / OH⁻ | 17-Oxosparteine | Synthesis | nih.gov |
| Reduction | LiAlH₄ | Sparteine | Synthesis | soton.ac.uk |
| Homoenolization (H-D Exchange) | (CD₃)₃COK / (CD₃)₃COD | Deuterated 17-oxosparteine (at C7, C11, C15) | Mechanistic Reactivity | cdnsciencepub.com |
| Oxidation | Ce⁴⁺ | 5,6-dehydro-17-oxosparteine | Mechanistic Reactivity | acs.org |
Development of Targeted Synthetic Strategies for Specific Analogs
Despite being a known natural product, synthetic efforts have overwhelmingly focused on its parent compound, sparteine, due to its widespread use as a chiral ligand. york.ac.ukresearchgate.netsoton.ac.uk Consequently, there is a lack of modern, flexible, and targeted synthetic routes specifically designed to produce analogs of 17-oxosparteine.
The first total synthesis of racemic 17-oxosparteine was accomplished in 1936, involving the cyclization of a functionalized quinolizidinone derivative. soton.ac.uk While historically significant, this route is not amenable to producing a diverse range of analogs. The existence of specific derivatives, such as (+)-6-Benzyl-17-oxosparteine, which has been studied for its complexes with Grignard reagents, confirms that analog synthesis is feasible and of interest. researchgate.net
The clear research gap is the development of efficient and modular synthetic strategies that allow for the introduction of various substituents at multiple positions on the 17-oxosparteine scaffold. Such strategies would enable the systematic synthesis of analog libraries, which are essential for comprehensive structure-activity relationship (SAR) studies. This could involve adapting existing sparteine syntheses or designing entirely new pathways that retain the C-17 lactam from an early stage.
Comprehensive Mechanistic Studies of In Vitro Biological Activities
Initial research has uncovered promising, albeit not fully characterized, biological activities for 17-oxosparteine. A significant area of interest is its neuroprotective potential.
A 2019 study demonstrated that 17-oxosparteine provides neuroprotection against the toxicity induced by soluble oligomers of amyloid-β (SO-Aβ), a key pathogenic species in Alzheimer's disease. researchgate.net The study, using PC12 cells and primary hippocampal neurons, found that 17-oxosparteine prevented cell death and preserved neural network activity in the presence of SO-Aβ. researchgate.net The mechanism appears to be mediated by nicotinic acetylcholine (B1216132) receptors (nAChRs), as the protective effects were completely blocked by the nAChR antagonist α-bungarotoxin. researchgate.net Furthermore, the pro-survival PI3K/Akt signaling pathway was implicated, with 17-oxosparteine treatment leading to an increase in the phosphorylation of the Akt protein. researchgate.net
Additionally, a dichloromethane (B109758) fraction from Retama monosperma, found to contain 17-oxosparteine (3.49%) along with other alkaloids, exhibited antiproliferative and pro-apoptotic effects on human cervical cancer cells. cellmolbiol.org
The primary research gap is the need for more comprehensive mechanistic studies. For its neuroprotective role, the specific nAChR subtypes involved must be identified. Elucidating the precise signaling cascade that links nAChR activation to the PI3K/Akt pathway is a critical next step. For its potential anticancer activity, studies using the pure compound are required to confirm that 17-oxosparteine is indeed the active agent and to identify its direct molecular targets within the apoptotic machinery.
Table 3: Summary of In Vitro Neuroprotective Activity of 17-Oxosparteine
| Cellular Model | Pathological Insult | Key Findings | Proposed Mechanism | Citation |
| PC12 Cells | Soluble Amyloid-β (SO-Aβ) oligomers | Prevented SO-Aβ-induced toxicity (viability increased by 57±6%). | Blocked by α-bungarotoxin (nAChR-dependent). Increased Akt phosphorylation. | researchgate.net |
| Hippocampal Neurons | Soluble Amyloid-β (SO-Aβ) oligomers | Prevented SO-Aβ neurotoxicity (viability increased by 52±3%). Increased frequency of spontaneous calcium transients. | Blocked by α-bungarotoxin (nAChR-dependent). | researchgate.net |
Advanced Computational Modeling for Structural and Reactive Predictions
Computational chemistry provides powerful tools to predict and understand the properties of complex molecules like 17-oxosparteine, complementing experimental work.
Significant progress has already been made using Density Functional Theory (DFT). researchgate.net These studies have investigated the equilibrium structures of various oxo-sparteine isomers, predicting that for 17-oxosparteine, the most stable conformer features a "sofa" conformation for the C/D-trans quinolizidine system containing the lactam. researchgate.net These structural predictions have been validated by the excellent correlation between calculated and experimentally measured NMR parameters. researchgate.net Furthermore, advanced ab initio calculations have been used to interpret the molecule's photoelectron spectra, providing insight into its electronic structure and the interactions between the nitrogen and oxygen lone pairs. researchgate.net
The future in this area lies in applying advanced computational methods more predictively.
Docking and Molecular Dynamics (MD): These simulations can be used to build predictive models of how 17-oxosparteine and its analogs bind to biological targets, such as specific nAChR subtypes. This could guide the design of new analogs with enhanced affinity and selectivity.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model enzymatic reactions, helping to elucidate the catalytic mechanisms of the still-unidentified enzymes in the QA biosynthetic pathway. researchgate.net
Reactivity Prediction: Computational models can predict the reactivity of various sites on the molecule, guiding the development of the targeted synthetic strategies mentioned in section 12.3.
By integrating these advanced computational approaches with experimental work, researchers can accelerate the pace of discovery in all areas of 17-oxosparteine studies.
Table 4: Application of Computational Methods in Sparteine Alkaloid Research
| Computational Method | Application Area | Specific Focus | Citation(s) |
| Density Functional Theory (DFT) | Structural Elucidation | Prediction of equilibrium geometry (e.g., "sofa" conformation of ring D) and correlation with experimental NMR data for 17-oxosparteine. | researchgate.net |
| DFT | Biosynthesis | Calculation of energy barriers for the non-enzymatic dimerization of Δ¹-piperideine, a key biosynthetic step. | rsc.orgresearchgate.net |
| Ab Initio Green's Function | Electronic Structure | Calculation of ionization energies and interpretation of photoelectron spectra of 17-oxosparteine. | researchgate.net |
| Molecular Orbital Calculations | Reactivity/Conformation | Rationalizing the stability of carbanion intermediates in homoenolization; predicting stable conformers of parent sparteine. | uva.escdnsciencepub.com |
Q & A
Q. Q1. What are the established synthetic pathways for D-17-Oxosparteine, and how can experimental reproducibility be ensured?
Methodological Answer : this compound is synthesized from (-)-17-oxosparteine via lactam formation, as demonstrated by Gadepalli et al. (2003) . Key steps include:
- Structural confirmation : Use X-ray crystallography to verify the planar geometry of the lactam nitrogen and C=O bond distance (1.2315 Å).
- Reproducibility : Document reaction conditions (solvents, catalysts, temperature) in detail, and provide NMR/IR spectral data for intermediates. Cross-reference with existing protocols for sparteine derivatives to validate purity (>95% by HPLC) .
Q. Q2. How should researchers design experiments to assess the physicochemical stability of this compound under varying storage conditions?
Methodological Answer :
- Experimental variables : Test thermal stability (25–60°C), pH sensitivity (1–10), and photodegradation (UV exposure).
- Analytical tools : Monitor degradation via HPLC-MS and quantify impurities using validated calibration curves. Include control samples (e.g., inert atmosphere vs. ambient storage) .
- Data reporting : Tabulate half-life values and degradation pathways, ensuring raw data is archived in supplementary materials .
Advanced Research Questions
Q. Q3. What computational strategies are recommended to resolve contradictions in the reported binding affinities of this compound with nicotinic receptors?
Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions, incorporating solvent effects and flexible receptor residues. Compare results with crystallographic data if available.
- Statistical reconciliation : Apply meta-analysis to published affinity values (e.g., IC50 ranges), identifying outliers through Grubbs’ test. Highlight methodological differences (e.g., radioligand vs. electrophysiology assays) as potential error sources .
- Validation : Cross-validate computational predictions with in vitro patch-clamp studies using HEK293 cells expressing α4β2 receptors .
Q. Q4. How can researchers optimize the enantiomeric purity of this compound during synthesis, and what analytical techniques are critical for validation?
Methodological Answer :
- Chiral resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC. Optimize mobile phase composition (hexane:isopropanol ratios) to achieve baseline separation.
- Purity assessment : Use polarimetry for optical rotation and circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>99%). Validate with single-crystal X-ray diffraction to resolve absolute configuration ambiguities .
Q. Q5. What experimental frameworks are suitable for investigating the metabolic pathways of this compound in mammalian models?
Methodological Answer :
- In vitro models : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-QTOF-MS. Include CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways.
- In vivo validation : Administer radiolabeled this compound (³H or ¹⁴C) to rodents, collect plasma/urine samples, and perform autoradiography. Use pharmacokinetic modeling (non-compartmental analysis) to estimate clearance rates .
Data Analysis and Contradiction Resolution
Q. Q6. How should researchers address discrepancies in the reported cytotoxicity profiles of this compound across cell lines?
Methodological Answer :
- Standardization : Adopt consistent assay conditions (e.g., MTT vs. resazurin assays, 48h vs. 72h exposure).
- Data normalization : Express IC50 values relative to positive controls (e.g., cisplatin) and account for cell line-specific factors (e.g., p53 status, proliferation rates).
- Meta-analysis : Use PRISMA guidelines to systematically review literature, highlighting variations in cell culture media, serum concentrations, and endpoint measurements .
Q. Q7. What statistical methods are recommended for validating the reproducibility of this compound’s pharmacological effects in independent studies?
Methodological Answer :
- Power analysis : Calculate sample sizes a priori to ensure adequate statistical power (α=0.05, β=0.2).
- Inter-laboratory validation : Share standardized protocols (e.g., compound dilution methods, assay plates) across collaborators. Use Bland-Altman plots to assess inter-study variability in dose-response curves .
Structural and Mechanistic Studies
Q. Q8. How can researchers employ spectroscopic techniques to elucidate the conformational dynamics of this compound in solution?
Methodological Answer :
- NMR studies : Perform ¹H-¹³C HSQC and NOESY experiments in DMSO-d6/CDCl3 to analyze ring puckering and hydrogen bonding. Compare with solid-state structures to identify solvent-induced conformational shifts .
- Computational support : Run molecular dynamics simulations (AMBER/CHARMM force fields) to model torsional flexibility and correlate with experimental data .
Ethical and Reporting Standards
Q. Q9. What guidelines should be followed when reporting negative or inconclusive results from this compound studies?
Methodological Answer :
- Transparency : Disclose all experimental parameters (e.g., batch variability, instrument calibration dates) in supplementary materials.
- FAIR principles : Archive raw datasets in repositories like Zenodo or Figshare with unique DOIs. Use CONSORT-EHEALTH checklists for clinical/preclinical studies to ensure comprehensive reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
